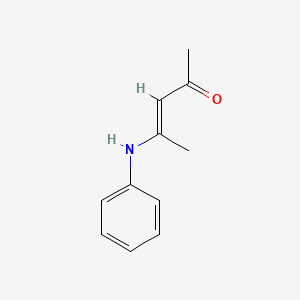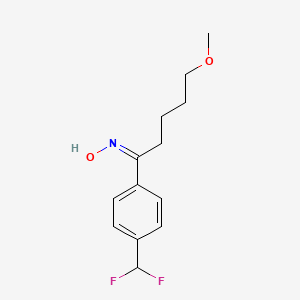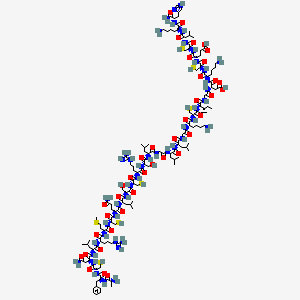
Quetiapine-d4 Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quetiapine-d4 Fumarate is a deuterated form of Quetiapine Fumarate, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves several steps, starting with the preparation of the intermediate 11-chlorodibenzo[b,f][1,4]thiazepine. This intermediate is then reacted with piperazine in the presence of an aromatic hydrocarbon and a polar aprotic solvent to form Quetiapine. The final step involves the formation of the fumarate salt by reacting Quetiapine with fumaric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are used to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Quetiapine-d4 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Quetiapine.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating psychiatric disorders.
Industry: Utilized in the development of new formulations and delivery systems for Quetiapine.
作用機序
The mechanism of action of Quetiapine-d4 Fumarate is similar to that of Quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This antagonism helps alleviate symptoms of schizophrenia and bipolar disorder. Additionally, this compound exhibits affinity for other neurotransmitter receptors, including histamine H1 and adrenergic alpha-1 receptors, contributing to its sedative and hypotensive effects .
類似化合物との比較
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Olanzapine: Shares similar therapeutic uses but has a higher risk of metabolic side effects.
Risperidone: Effective in treating schizophrenia but associated with a higher incidence of extrapyramidal symptoms.
Uniqueness of Quetiapine-d4 Fumarate: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This can lead to improved safety and efficacy profiles compared to non-deuterated analogs .
特性
CAS番号 |
1331636-50-0 |
|---|---|
分子式 |
C₂₅H₂₅D₄N₃O₆S |
分子量 |
503.6 |
同義語 |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


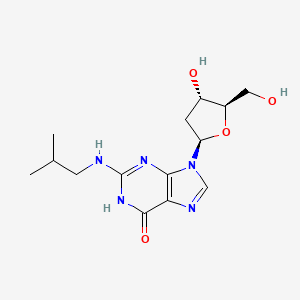
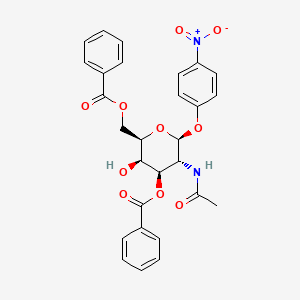
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
